Thaumatin
説明
Historical Background and Discovery
The scientific discovery and characterization of this compound represents a fascinating intersection of traditional knowledge and modern food science. The first isolation of this compound from its native plant source was achieved by van der Wel and Loeve in 1972, marking the beginning of scientific interest in this remarkable protein. However, the utilization of the katemfe fruit as a sweetening agent predates this scientific discovery by centuries, as local populations in West Africa have traditionally used the fruit for its sweet flavor in various culinary applications.
The systematic study of this compound began in earnest during the 1970s when researchers became intrigued by reports of an exceptionally sweet fruit from West Africa. The initial characterization work revealed that the sweetening properties were not due to conventional sugars or known sweet compounds, but rather to a group of proteins with unprecedented sweetening potency. In 1972, this compound was first characterized and named by scientists who recognized its unique properties and potential commercial applications. This discovery represented a significant breakthrough in sweetener research, as it introduced an entirely new category of natural, protein-based sweetening agents.
Following its initial discovery and characterization, this compound underwent extensive research and development to understand its properties and potential applications. Commercial production began in the late 1970s, with Japan becoming the first country to approve this compound for food use in 1979. The United States followed with approval for use in chewing gum, while Canada approved this compound as a flavor enhancer. This early commercial adoption paved the way for broader international acceptance and regulatory approval in subsequent decades.
The development of efficient extraction and purification methods was crucial to this compound's commercial viability. Traditional extraction methods involved aqueous extraction from the fruit arils, followed by concentration and purification steps to achieve the high purity levels required for food applications. Modern production techniques have evolved to include microbial production systems, which offer greater consistency and scalability compared to plant-based extraction methods. These technological advances have enabled the reliable supply of high-quality this compound for commercial applications while maintaining the structural integrity essential for its sweetening properties.
Botanical Source: Thaumatococcus daniellii
Thaumatococcus daniellii, commonly known as the katemfe or miracle fruit, represents the sole natural source of this compound and belongs to the Marantaceae family, which includes other economically important plants such as arrowroot. This remarkable plant is native to the rainforests of western Africa, with its natural range extending from Sierra Leone in the west to Gabon and the Democratic Republic of the Congo in the east. The plant's adaptation to tropical rainforest conditions has resulted in specific morphological and physiological characteristics that contribute to its unique biochemical profile.
The botanical characteristics of Thaumatococcus daniellii reflect its adaptation to the dense, humid environment of West African rainforests. The plant is a large, rhizomatous, flowering herb that can reach heights of 3-4 meters, with some specimens growing up to 13 feet tall. The leaves are particularly impressive, resembling banana leaves in their size and shape, with individual leaves reaching up to 46 centimeters in length. These large, papery leaves serve multiple functions beyond photosynthesis, as they are traditionally used by local populations for food wrapping and the construction of mats and roofing materials.
The reproductive structures of Thaumatococcus daniellii are equally distinctive and directly related to this compound production. The plant produces pale purple flowers that develop into soft, fleshy fruits approximately 4 centimeters in diameter. These triangular fruits mature to a dark red-brown color and contain up to three shiny black seeds. The seeds are surrounded by a sticky, pale yellow basal aril, which serves as the primary repository for this compound proteins. This aril represents the commercially valuable portion of the fruit and contains the highest concentrations of the sweet-tasting proteins.
| Botanical Characteristic | Description | Commercial Relevance |
|---|---|---|
| Plant Height | 3-4 meters (up to 13 feet) | Large biomass for cultivation |
| Leaf Size | Up to 46 cm long, papery texture | Traditional uses beyond fruit |
| Fruit Size | Approximately 4 cm diameter | Optimal size for processing |
| Seed Content | Up to 3 black seeds per fruit | Propagation material |
| Aril Composition | Pale yellow, sticky texture | Primary source of this compound |
| Geographic Range | Sierra Leone to Democratic Republic of Congo | Limited natural distribution |
The ecological role of this compound within the plant's biology extends beyond simple sweetness, as research has revealed that this compound production is induced in response to pathogen attacks, particularly viroid infections. This defensive function suggests that this compound serves as part of the plant's natural immune system, providing protection against various pathogens while incidentally producing the intense sweetness that has made it commercially valuable. The protein belongs to the pathogenesis-related (PR) protein family, specifically the PR-5 group, which includes various defense-related proteins found throughout the plant kingdom.
Classification and Nomenclature
The classification and nomenclature of this compound reflect both its biochemical properties and regulatory status across different jurisdictions. Chemically, this compound is classified as a protein sweetener, specifically belonging to the this compound-like protein (TLP) family, which encompasses a diverse group of proteins with similar structural motifs found across various species. The International Numbering System (INS) designation for this compound is 957, while the European Union classification system designates it as E 957. These standardized nomenclature systems facilitate international trade and regulatory compliance while ensuring consistent identification across different markets.
The primary components of commercial this compound consist of two closely related proteins designated as this compound I and this compound II, which represent the major bioactive constituents responsible for the sweetening properties. This compound I has a molecular weight of 22,209 daltons, while this compound II has a slightly higher molecular weight of 22,293 daltons. Both proteins share the same amino acid sequence length of 207 residues but differ slightly in their amino acid composition, resulting in the observed molecular weight differences. Additional minor protein variants have been identified, but this compound I and II constitute the predominant forms found in commercial preparations.
The Chemical Abstracts Service (CAS) number for this compound is 53850-34-3, providing a unique identifier for regulatory and scientific documentation purposes. This standardized numbering system ensures accurate identification of this compound in chemical databases and regulatory submissions worldwide. The EINECS (European Inventory of Existing Commercial Chemical Substances) number 258-822-2 further supports regulatory compliance within European markets.
| Classification System | Identifier | Scope | Primary Use |
|---|---|---|---|
| INS Number | 957 | International | Food additive identification |
| E Number | E 957 | European Union | Regulatory compliance |
| CAS Number | 53850-34-3 | Global | Chemical identification |
| EINECS Number | 258-822-2 | European Union | Commercial registration |
| FEMA Number | 3732 | United States | Flavor additive classification |
The protein classification of this compound extends beyond simple identification to encompass its functional properties and structural characteristics. This compound belongs to the broader category of high-intensity sweeteners, defined as substances that provide sweetness at concentrations significantly lower than sucrose. The isoelectric points of this compound proteins range from 11.5 to 12.5, indicating their basic nature and contributing to their solubility characteristics in aqueous solutions. This alkaline isoelectric point is relatively unusual among food proteins and contributes to this compound's stability under acidic conditions commonly encountered in food processing applications.
Regulatory Status and Global Approvals
The regulatory landscape for this compound reflects its extensive safety evaluation and widespread acceptance as a food additive across multiple jurisdictions. The foundation for this compound's regulatory approval was established through comprehensive safety assessments conducted by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), which first evaluated this compound in 1985 and established an Acceptable Daily Intake (ADI) of "not specified," indicating that the substance can be used according to Good Manufacturing Practice (GMP) principles. This designation represents the highest level of safety confidence within the JECFA evaluation framework and has served as the basis for regulatory decisions worldwide.
In the European Union, this compound holds full approval as both a sweetener and flavor enhancer under the designation E 957, as specified in Annex II of Regulation 1333/2008. The European Food Safety Authority (EFSA) conducted a comprehensive re-evaluation of this compound in 2021, confirming its safety for use in food applications and maintaining the "not specified" ADI designation. This re-evaluation process involved extensive review of toxicological data, exposure assessments, and consideration of new scientific evidence, ultimately concluding that this compound poses no safety concerns at current levels of use.
The United States regulatory framework classifies this compound as Generally Recognized as Safe (GRAS) under FDA oversight, with specific approval for use as a flavor enhancer rather than as a primary sweetener. The GRAS designation was granted based on extensive safety data and the long history of safe use in traditional food applications. The Flavor and Extract Manufacturers Association (FEMA) has assigned this compound GRAS number 3732, further supporting its safety profile for flavor enhancement applications.
| Region/Country | Regulatory Status | Approved Uses | Maximum Levels | Year of Initial Approval |
|---|---|---|---|---|
| European Union | E 957 (Approved) | Sweetener and flavor enhancer | According to GMP | 1983 |
| United States | GRAS (FEMA 3732) | Flavor enhancer only | According to GMP | 1980s |
| Japan | Approved | Sweetener and flavor enhancer | According to GMP | 1979 |
| Canada | Approved | Flavor enhancer | According to GMP | 1980s |
| Australia/New Zealand | Approved | Sweetener and flavor enhancer | According to GMP | 1990s |
| Switzerland | Approved | Sweetener and flavor enhancer | According to GMP | 1990s |
International acceptance of this compound extends beyond these major markets to include approvals in Israel, Mexico, Hong Kong, South Korea, Singapore, and South Africa. These widespread approvals reflect the robust safety database supporting this compound's use and the consistency of regulatory assessments across different evaluation frameworks. The global regulatory acceptance has facilitated international trade and enabled food manufacturers to develop products with consistent formulations across multiple markets.
The regulatory specifications for this compound have evolved to ensure consistent quality and safety standards across different jurisdictions. Current EU specifications require a minimum protein content of 93% (calculated from nitrogen content using a conversion factor of 6.2), with specific limits for various impurities including heavy metals and microbiological contaminants. Recent EFSA recommendations suggest refinements to these specifications, including the introduction of minimum combined content requirements for this compound I and II proteins and adjustments to heavy metal limits to align with current analytical capabilities.
特性
IUPAC Name |
N-[4-(4-cycloheptylpiperazin-1-yl)sulfonylphenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3S/c1-16(23)20-17-8-10-19(11-9-17)26(24,25)22-14-12-21(13-15-22)18-6-4-2-3-5-7-18/h8-11,18H,2-7,12-15H2,1H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPOQXWRUMMORK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3CCCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Odourless, cream-coloured powder. Approximately 2 000 to 3 000 times as sweet as sucrose | |
| Record name | THAUMATIN | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Solubility |
Very soluble in water, insoluble in acetone | |
| Record name | THAUMATIN | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
CAS No. |
53850-34-3 | |
| Record name | Proteins, thaumatins | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.457 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THAUMATIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3927 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Thaumatin b, recombinant | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032529 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
準備方法
Aqueous Extraction at Low pH
Thaumatin extraction begins with the separation of fruit arils, which are soaked in acidic aqueous solutions (pH 2.5–4.0) to solubilize the protein while minimizing co-extraction of polysaccharides. The optimal pH range of 2.7–3.0 ensures maximal this compound yield with minimal non-sweet contaminants. For instance, a 4,000 mg sample treated with 50 mL of distilled water at pH 3 and 50°C yielded 13.40 mg/mL of crude this compound, whereas 0.85 M NaCl under identical conditions increased yields to 28.17 mg/mL by inhibiting gel swelling.
Table 1: Extraction Efficiency Under Varying Conditions
| Medium | pH | Temperature (°C) | Yield (mg/mL) |
|---|---|---|---|
| Distilled water | 3 | 50 | 13.40 |
| 0.85 M NaCl | 3 | 55 | 28.17 |
| Distilled water | 4 | 50 | 8.21 |
Role of Sodium Chloride in Gel Inhibition
The gelatinous polysaccharide matrix surrounding this compound complicates extraction. Dilute sodium chloride (0.85 M) reduces gel hydrophilicity, enabling higher protein recovery. This ionic interference prevents gel swelling, allowing efficient separation of this compound-rich supernatant after centrifugation at 10,000 rpm for 30 minutes.
Optimization of Extraction Parameters
Temperature-Dependent Solubility
Extraction temperatures between 50°C and 55°C maximize this compound solubility without denaturation. Beyond 70°C, protein aggregation occurs, reducing yields and altering sensory properties. For example, extracts heated to 90°C lost sweetness entirely, confirming thermal lability.
pH Stability and Isoelectric Precipitation
This compound’s isoelectric point (pI) of ~11 necessitates acidic extraction to maintain solubility. Adjusting post-extraction pH to neutrality precipitates contaminants while leaving this compound in solution, a step critical for initial purification.
Purification Techniques
Ammonium Sulfate Precipitation
Crude extracts are fractionated using ammonium sulfate ((NH₄)₂SO₄), with 60–80% saturation effectively precipitating this compound. Dialysis against deionized water removes residual salts, achieving 85–90% purity.
Chromatographic Methods
Gel filtration chromatography (Sephadex G-25) further purifies this compound by size exclusion, separating it from low-molecular-weight contaminants. Elution profiles typically show a major protein peak at the void volume, corresponding to this compound’s 22 kDa molecular weight.
Table 2: Purification Yield Across Stages
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Crude Extract | 100 | 15–20 |
| (NH₄)₂SO₄ Precipitation | 75 | 85–90 |
| Gel Filtration | 60 | 95–98 |
Recombinant Production Systems
Microbial Expression in Pichia pastoris
Recombinant this compound II production in P. pastoris achieves yields of 25–100 mg/L using codon-optimized genes and multicopy expression vectors. Co-expression with protein disulfide isomerase (PDI) doubles yields by facilitating proper folding of the disulfide-rich protein.
Plant-Based Systems
Transgenic barley and tomato accumulate this compound at 0.1–0.5% of total soluble protein, though extraction costs remain prohibitive for commercial scaling. Post-translational modifications in plants enhance stability but introduce allergenic risks.
Industrial-Scale Preparation
化学反応の分析
Structural Characteristics Governing Reactivity
Thaumatin's chemical behavior is dictated by its tertiary structure, stabilized by eight intramolecular disulfide bonds (Cys–Cys linkages). These bonds confer exceptional thermal and pH stability, maintaining the protein’s conformation necessary for sweetness . Disruption of even one disulfide bridge eliminates sweetness, highlighting their critical role . The protein’s high isoelectric point (pI 11.5–12.5) reflects its abundance of basic residues (e.g., lysine, arginine), which dominate surface charge distribution .
Thermal Denaturation and Aggregation
Heating this compound above 70–75°C induces irreversible denaturation, disrupting disulfide bonds and causing aggregation. This process abolishes sweetness due to loss of tertiary structure . At pH 7.0, denaturation occurs at lower temperatures (~70°C), while acidic conditions enhance stability .
Thermal Stability Profile
| Temperature Range | pH | Effect on Structure | Sweetness Retention |
|---|---|---|---|
| <70°C | 2–7 | Minimal structural changes | Full |
| 70–75°C | 7 | Partial unfolding; disulfide breakage | Reduced |
| >75°C | 7 | Aggregation; irreversible loss | None |
pH-Dependent Charge Modulation
This compound’s surface charge varies dramatically with pH, altering its interaction with sweet receptors (T1R2-T1R3). Under acidic conditions (pH < 3), protonation of carboxyl groups enhances positive surface potential, strengthening receptor binding. Conversely, neutral/basic pH reduces net positive charge, diminishing sweetness .
Critical Residues Affected by pH
-
Lys67 and Arg82 : Directly interact with receptor’s negative patches; mutations here reduce sweetness by 5–10× .
-
Asp21 : Negatively charged at neutral pH; its removal (D21N mutant) increases sweetness by 60% .
Site-Directed Mutagenesis Studies
Targeted mutations reveal how electrostatic interactions drive this compound’s sweetness. Key findings include:
X-ray crystallography of mutants (1.01–1.07 Å resolution) confirms minimal structural deviations except localized charge changes, underscoring electrostatic complementarity’s role .
Interaction with Sweet Receptors
This compound binds the T1R2-T1R3 receptor via a wedge model , requiring multipoint electrostatic interactions. Positively charged residues (Lys78, Lys106, Lys137, Arg82) align with receptor’s negative regions . Disruption of these interactions via mutagenesis or pH shifts reduces binding affinity.
Key Receptor Interaction Sites
-
Lys67-Arg82 cluster : Critical for initial receptor docking .
-
Surface charge distribution : Mutations altering local charge density reduce sweetness proportionally .
This compound’s chemical reactivity is intrinsically linked to its structural integrity and surface charge dynamics. Experimental modifications through mutagenesis and environmental conditions (pH, temperature) provide a roadmap for engineering enhanced sweet proteins, leveraging electrostatic principles for industrial applications.
科学的研究の応用
Sweetening Agent
Thaumatin is widely used in various food products due to its intense sweetness:
- Beverages : Utilized in soft drinks at concentrations up to 0.5 mg/L.
- Dairy Products : Commonly added to yogurts and ice creams at levels around 5 mg/kg.
- Confectionery : Employed in candies and sweets with a permitted level of 50 mg/kg.
Flavor Enhancer
Beyond sweetness, this compound serves as a flavor modifier:
- Masking Unpleasant Flavors : It can effectively mask bitterness or undesirable notes in food products.
- Enhancing Flavor Profiles : Used in savory foods and sauces to enhance overall taste.
| Application Area | Product Type | Permitted Concentration |
|---|---|---|
| Beverages | Soft Drinks | ≤ 0.5 mg/L |
| Dairy Products | Yogurts, Ice Creams | ≤ 5 mg/kg |
| Confectionery | Candies | ≤ 50 mg/kg |
Health Benefits and Research Findings
Recent studies have indicated potential health benefits associated with this compound, particularly its anti-inflammatory properties.
Anti-Inflammatory Potential
A study conducted by the Leibniz Institute for Food Systems Biology revealed that peptides produced during the digestion of this compound can stimulate gastric acid secretion and reduce inflammation caused by Helicobacter pylori infection. The bitter peptides exhibited an ability to decrease pro-inflammatory interleukin-17A levels by up to 89.7% in gastric cells, suggesting therapeutic applications in managing gastric diseases.
- Key Findings :
- Bitter peptides from this compound stimulate proton release in gastric cells.
- Significant reduction of inflammatory markers linked to H. pylori.
Safety Profile
The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has reviewed this compound's safety, concluding that it is readily digestible with no evidence of mutagenicity or allergenicity at consumption levels up to 280 mg/day in humans . Long-term studies have shown no adverse effects at high doses in animal models .
Bioproduction of this compound
Given the high cost of natural extraction from plants, biotechnological methods are being explored for the production of this compound:
- Recombinant DNA Technology : Utilizing methylotrophic yeast as host organisms for efficient production.
- Process Optimization : Advances in systems biology are being integrated to enhance yield and reduce costs.
| Bioproduction Method | Host Organism | Key Advantages |
|---|---|---|
| Recombinant DNA Technology | Methylotrophic Yeast | Cost-effective, scalable |
| Systems Biology Integration | Various | Enhanced yield optimization |
Application in Obesity Management
Research presented at the European Congress on Obesity highlighted the potential role of non-nutritive sweeteners like this compound in weight management strategies . While not directly linked to weight loss, their use may assist individuals in reducing caloric intake without sacrificing sweetness.
Flavor Enhancement in Pet Foods
This compound has also been successfully incorporated into pet foods to enhance palatability without increasing caloric content, demonstrating its versatility beyond human food applications .
作用機序
Thaumatin exerts its sweet taste by interacting with sweet taste receptors on the human tongue, specifically the TAS1R2 and TAS1R3 receptors . The interaction involves multiple lysine residues on the this compound molecule, which form a multipoint interaction with the receptor, leading to the perception of sweetness . Additionally, this compound-like proteins have been shown to have antifungal properties by disrupting the plasma membrane and cell wall of fungi .
類似化合物との比較
Comparison with Similar Compounds
Thaumatin belongs to the this compound-like protein (TLP) family, which includes both sweet and non-sweet homologs. Below is a detailed comparison with structurally or functionally related compounds:
Structural and Functional Comparisons
Mechanism of Sweetness Perception
- This compound : Interacts with taste cell membranes via lysine/arginine residues and induces receptor polarization. Phosphate ions inhibit this interaction .
- Mabinlin : Sweetness depends on tyrosine residues, unlike this compound .
- Osmotin : Binds to fungal membranes via domain II, aiding in plant defense .
生物活性
Thaumatin is a naturally occurring sweet-tasting protein derived from the fruit of the West African plant Thaumatococcus daniellii. It is renowned for its intense sweetness, which is approximately 2000 to 3000 times sweeter than sucrose, and has been widely studied for its biological activities, including its role as a sweetener, its potential health benefits, and its interactions with biological systems.
This compound's sweetness is attributed to its unique three-dimensional structure and the presence of positively charged residues that interact with the sweet taste receptors (T1R2 and T1R3) on the tongue. Research has demonstrated that specific amino acids, particularly lysine and arginine residues, play critical roles in this interaction. For instance, mutations at positions Lys67 and Arg82 significantly affect the sweetness potency, indicating that electrostatic interactions are vital for binding to the sweet receptor .
Table 1: Key Residues Involved in Sweetness
| Residue Position | Amino Acid | Effect of Mutation |
|---|---|---|
| Lys19 | Lysine | Minor effect |
| Lys67 | Lysine | Major reduction |
| Arg82 | Arginine | Major reduction |
| Lys106 | Lysine | Moderate reduction |
| Asp21 | Aspartate | Increased sweetness (D21N mutation) |
Sweetness and Taste Perception
This compound's sweetness threshold is remarkably low, at about 50 nM, making it one of the most potent natural sweeteners known. Studies have shown that this compound can elicit a sweet taste response through multiple binding sites on the sweet receptor, supporting a model of multipoint interactions .
Digestibility and Safety
Research indicates that this compound is easily digestible and does not exhibit mutagenic or teratogenic effects. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has confirmed its safety profile, establishing acceptable daily intake levels based on extensive toxicity studies in animals and humans .
Antifungal Properties
In addition to its sweetening properties, this compound-like proteins (TLPs), which include this compound, exhibit antifungal activity. For instance, studies have shown that TLPs can inhibit the growth of various fungal pathogens by disrupting their cell walls or interfering with their metabolic processes . This characteristic makes this compound a potential candidate for agricultural applications in crop protection.
Case Study: this compound in Fungal Resistance
A study investigated the expression of a this compound-like protein gene (LeTLP1) in Lentinula edodes (shiitake mushroom), which conferred resistance to Trichoderma atroviride, a common fungal pathogen. The enhanced expression resulted in reduced fungal colonization and improved yield, suggesting practical applications in sustainable agriculture .
Applications in Food Industry
This compound is utilized as a food additive (E957) due to its intense sweetness without calories. Its use is particularly beneficial for diabetic patients or those seeking to reduce sugar intake. The protein's stability under various conditions allows it to be incorporated into a wide range of food products.
Table 2: Applications of this compound in Food Products
| Product Type | Application |
|---|---|
| Beverages | Sugar replacement |
| Dairy Products | Flavor enhancement |
| Baked Goods | Sweetness without calories |
| Confectionery | Low-calorie sweets |
Future Research Directions
Ongoing research aims to optimize the production of recombinant this compound using yeast systems like Pichia pastoris, enhancing yield and purity for commercial applications. Furthermore, understanding the molecular mechanisms behind its antifungal properties could lead to novel agricultural solutions .
Q & A
Q. What are the key structural characteristics of thaumatin, and how do they influence its functional properties?
this compound is a 207-amino-acid protein with two primary variants (this compound I and II), differing by a single residue (Asn46 vs. Lys46) . Its structure is dominated by α-helices and eight disulfide bonds, conferring thermal stability and resistance to proteolysis . The protein’s sweetness (~1,600 times sweeter than sucrose by weight) arises from its tertiary structure, which interacts with human sweet taste receptors via a mechanism distinct from small molecules like sucrose . Structural flexibility under acidic conditions may enhance sweetness by exposing receptor-binding regions .
Q. What methodologies are used to purify and quantify this compound in complex matrices?
this compound purification involves ultrafiltration, ion-exchange chromatography (e.g., SE-Sephadex C-25), and RP-HPLC with UV detection (279 nm) . For quantification in food matrices, LC-MS/MS is preferred after tryptic digestion to isolate a common fragment from this compound I/II, achieving an LOQ of 0.1 mg/kg . Immunoassays (sensitivity: 2–100 ng/mL) are also used but require validation for protein-rich samples due to cross-reactivity risks .
Q. How stable is this compound under varying environmental conditions?
this compound retains stability for 36 months at 20°C and relative humidity (30–88%) but degrades under accelerated conditions (40°C, 75% humidity) over 6 months . Its disulfide bonds are critical for stability; cleavage at pH < 2.5 or via reducing agents abolishes sweetness .
Advanced Research Questions
Q. How can sulfur-SAD (Single-wavelength Anomalous Dispersion) phasing be optimized for this compound crystallography?
Key factors for sulfur-SAD success include:
- Wavelength selection : Long wavelengths (e.g., 2.0–2.5 Å) enhance sulfur’s anomalous signal .
- Detector optimization : Low-noise detectors (e.g., JUNGFRAU 16M) improve signal-to-noise ratios for weak anomalous scattering .
- Data redundancy : High redundancy (≥6) minimizes errors; merging Bijvoet pairs improves phase accuracy .
- Software refinement : Tools like CrystFEL (v0.8.0) enable post-refinement and partiality correction to address systematic errors .
Q. What experimental designs resolve contradictions in this compound crystallographic data across facilities?
Discrepancies in resolution (1.05–2.3 Å) and Rfree values (15.2–25%) arise from variations in detectors, beamlines, and processing pipelines . To harmonize results:
- Use standardized metrics (e.g., <I/σ(I)>, mosaicity) for data quality assessment .
- Validate structures against isomorphous PDB entries (e.g., 1LR3, 3AL7) .
- Employ multi-software cross-validation (e.g., DPS vs. HKL2000) to rule out algorithmic artifacts .
Q. How does microgravity affect this compound crystal quality compared to Earth-grown crystals?
Microgravity-grown this compound crystals (e.g., on the International Space Station) exhibit larger sizes, lower mosaicity, and higher diffraction resolution (≤1.25 Å) due to reduced convective disturbances . However, Earth-based high-pressure cryocooling (200 MPa) can mimic microgravity effects by minimizing solvent channel heterogeneity .
Q. What computational pipelines are most efficient for processing large this compound diffraction datasets?
Spark-DIALS integrates Apache Spark with DIALS modules (e.g., spot finding, indexing) to process 1,800 diffraction patterns (5.15 GB) in a single pipeline, reducing I/O bottlenecks by 30% compared to traditional workflows . Key optimizations include:
- In-memory data transfer between tasks (e.g., dials.integrate to dials.symmetry) .
- Parallelization of partiality correction and scaling .
Q. How do solvent channels in this compound crystals respond to temperature variations?
High-pressure cryocooling (200 MPa) stabilizes solvent channels, reducing unit-cell volume fluctuations between 80–165 K compared to ambient-pressure crystals . At 165 K, high-pressure crystals show a 2.8% volume contraction versus 4.5% in controls, correlating with improved diffraction consistency .
Q. What strategies improve recombinant this compound folding in heterologous systems (e.g., yeast)?
Recombinant this compound expression in yeast yields ~20% insoluble protein due to misfolding . Successful refolding requires:
- Redox optimization : Stepwise dialysis with glutathione to promote disulfide bond formation .
- Chaperone co-expression : Heat shock proteins (e.g., Hsp70) improve soluble yield by 3-fold .
- Codon optimization : Yeast-preferred codons enhance translation but do not guarantee activity .
Methodological Considerations Table
| Technique | Application | Key Parameters | References |
|---|---|---|---|
| Sulfur-SAD phasing | De novo structure determination | λ = 2.0–2.5 Å, redundancy ≥6, JUNGFRAU 16M | |
| LC-MS/MS quantification | This compound in food matrices | Trypsin digestion, LOQ = 0.1 mg/kg | |
| High-pressure cryocooling | Solvent channel stabilization | 200 MPa, 80–165 K, ΔV = 2.8% | |
| Spark-DIALS | Large dataset processing | In-memory transfer, Apache Spark |
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